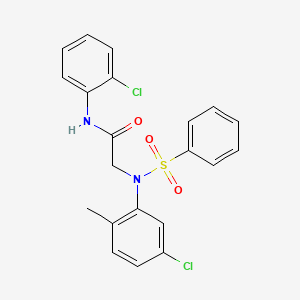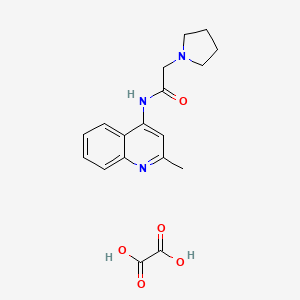![molecular formula C17H19N3O3S B6038445 N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6038445.png)
N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide, also known as APTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. APTA belongs to the class of thioacetamide derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of several genes that are associated with inflammation and immune response.
Biochemical and physiological effects:
N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is its high potency and selectivity. It has been shown to have a low toxicity profile, which makes it a potential candidate for drug development. However, one of the limitations of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide. One of the main areas of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has also shown promise as a potential anticancer agent, and further studies are needed to explore its therapeutic potential in this area. Additionally, the development of more efficient synthesis methods and drug delivery systems for N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide could lead to its wider application in the field of medicine.
合成法
The synthesis of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide involves the reaction of 2-(4-hydroxy-6-propyl-2-pyrimidinylthio) acetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
科学的研究の応用
N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been the subject of several scientific studies aimed at exploring its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are associated with several inflammatory diseases.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-5-13-9-15(22)20-17(19-13)24-10-16(23)18-14-7-4-6-12(8-14)11(2)21/h4,6-9H,3,5,10H2,1-2H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQTMGTZTVOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-methyl-1-[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6038367.png)
![(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6038371.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038379.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6038387.png)
![(3-isopropoxyphenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6038395.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)


![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6038440.png)
![4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B6038442.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)

